1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methoxyphenyl)piperidine-3-carboxamide
Description
1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-(4-methoxyphenyl)piperidine-3-carboxamide is a heterocyclic compound featuring a piperidine core substituted at position 3 with a carboxamide group. The carboxamide is linked to a 4-methoxyphenyl moiety, while the piperidine’s position 1 is attached to a pyridazine ring bearing a 4-fluorophenyl group at its 6-position. This structure combines electron-withdrawing (4-fluorophenyl) and electron-donating (4-methoxyphenyl) substituents, which may influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methoxyphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2/c1-30-20-10-8-19(9-11-20)25-23(29)17-3-2-14-28(15-17)22-13-12-21(26-27-22)16-4-6-18(24)7-5-16/h4-13,17H,2-3,14-15H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTHUACDYZGAQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methoxyphenyl)piperidine-3-carboxamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 356.4 g/mol. The structure features a piperidine ring, a pyridazine moiety, and a fluorophenyl group, which are known to influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H23FN4O |
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C)NC(=O)C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)F |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and other physiological processes. The presence of the piperidine and pyridazine rings suggests potential activity as a neurotransmitter modulator , possibly affecting serotonin and dopamine pathways.
Potential Mechanisms:
- Receptor Modulation : The compound may act as an antagonist or agonist at specific neurotransmitter receptors.
- Enzyme Inhibition : It may inhibit enzymes such as monoamine oxidase (MAO), which are crucial in the metabolism of neurotransmitters.
- Anticancer Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
Antipsychotic and Antidepressant Properties
Research indicates that compounds with similar structures exhibit antipsychotic and antidepressant activities. For instance, derivatives containing piperazine or piperidine rings have been linked to enhanced receptor affinity, particularly for serotonin and dopamine receptors .
Anticancer Activity
Studies have shown that related piperidine derivatives display significant anticancer properties . For example, one study reported that certain piperidine-based compounds induced apoptosis in hypopharyngeal tumor cells more effectively than the reference drug bleomycin . The structural diversity provided by the pyridazine moiety may enhance binding interactions with cancer-related targets.
Antimicrobial Activity
Piperidine derivatives have also been investigated for their antimicrobial properties. Compounds similar to this compound have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong potency .
Case Studies
- Anticancer Study : A recent study evaluated the cytotoxic effects of piperidine derivatives on FaDu hypopharyngeal carcinoma cells. The results indicated that these compounds could induce apoptosis through mitochondrial pathways, suggesting their potential as novel anticancer agents .
- Neuropharmacological Research : Another investigation focused on the neuropharmacological effects of similar compounds, demonstrating significant antidepressant-like behavior in animal models, attributed to their action on serotonin receptors .
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of this compound is its role as an enzyme inhibitor. Research indicates that it interacts with various enzymes involved in metabolic pathways.
Case Study : A study assessing the inhibitory effects on monoamine oxidase (MAO) demonstrated that related compounds exhibited potent inhibition of MAO-B with an IC50 value of 0.013 µM. This selectivity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease, where MAO-B inhibition is beneficial for managing symptoms.
Anticancer Activity
The compound has been evaluated for its cytotoxic effects against different cancer cell lines.
Findings : In vitro studies showed that it exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective growth inhibition. For instance, derivatives similar to this compound have shown promising results against breast cancer cells, suggesting a potential role in cancer therapy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key substituents and their impact on activity:
| Substituent | Activity Level | IC50 (µM) | Notes |
|---|---|---|---|
| Trifluoromethyl | Moderate | 0.039 | Enhances lipophilicity |
| Pyridin-3-ylamino | High | 0.013 | Critical for MAO-B inhibition |
| Piperazine | Essential | - | Provides structural stability |
Neurological Disorders
Due to its ability to inhibit MAO-B, the compound holds promise for treating neurological disorders characterized by altered neurotransmitter levels. The modulation of neurotransmitter metabolism could lead to improved cognitive functions in patients with Alzheimer's disease .
Cancer Treatment
Given its cytotoxic properties, this compound may be further developed as an anticancer agent. Its effectiveness against specific cancer cell lines highlights its potential for inclusion in therapeutic regimens targeting malignancies.
Future Research Directions
Continued research is necessary to fully elucidate the mechanisms by which 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methoxyphenyl)piperidine-3-carboxamide exerts its biological effects. Future studies should focus on:
- In vivo efficacy : Evaluating the therapeutic potential in animal models.
- Mechanistic studies : Understanding the pathways affected by this compound.
- Safety profiles : Assessing toxicity and side effects in long-term studies.
Comparison with Similar Compounds
4-Methoxybutyrylfentanyl
Core Structure : Piperidine with a butyryl amide group.
Key Substituents : N-(4-methoxyphenyl) and a butyryl chain.
Pharmacology : Binds opioid receptors, demonstrating how aryl substituents (e.g., 4-methoxyphenyl) enhance lipophilicity and receptor affinity. The target compound’s carboxamide group may reduce opioid activity compared to fentanyl’s acylated amine .
1027352-41-5 (Piperidine-1-carbonyl Derivative)
Core Structure : Piperidine-4-yl linked to a pyridine-3-carboxamide.
Key Substituents : 4-(4-Methoxyphenyl) and pyridine-3-carboxamide.
Comparison : Unlike the target compound’s pyridazine ring, this analog uses pyridine, which reduces aromatic nitrogen content and may alter hydrogen-bonding interactions. The 4-methoxyphenyl group is retained, suggesting shared strategies for improving metabolic stability .
Pyridazine- and Benzothiazole-Containing Analogues
N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide
Core Structure: Benzothiazole with acetamide and 4-methoxyphenyl groups. Key Substituents: Chlorine at benzothiazole-6-position and 4-methoxyphenyl. Pharmacology: Benzothiazoles are known for kinase or protease inhibition. The 4-methoxyphenyl group in both compounds may enhance membrane permeability, but the benzothiazole’s rigid structure contrasts with the target’s flexible piperidine .
Chalcone Derivatives with Fluorophenyl and Methoxyphenyl Groups
(E)-1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Core Structure: Chalcone with 4-fluorophenyl and 4-methoxyphenyl groups. Key Properties: Dihedral angles between aryl rings range from 7.14°–56.26°, influencing planarity and binding to targets like tubulin or microbial enzymes.
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
Substituent Effects: The 4-fluorophenyl group enhances metabolic stability via C–F bond resistance to oxidation, a feature shared with fentanyl analogs .
Structural Flexibility :
- The piperidine ring in the target compound allows conformational adaptability, contrasting with the rigid chalcone or benzothiazole cores. This flexibility may broaden target selectivity .
Pharmacological Gaps :
- Unlike fentanyl analogs, the target compound lacks a protonatable nitrogen, likely diverting its mechanism away from opioid receptors. Pyridazine’s dual nitrogen atoms may instead facilitate interactions with enzymes like phosphodiesterases .
Preparation Methods
Pyridazine Ring Formation
The 6-(4-fluorophenyl)pyridazin-3-amine intermediate is synthesized via a cyclocondensation reaction. A representative method involves:
- Reacting 1,4-diketones with hydrazine derivatives under acidic conditions. For example, 4-fluorophenylacetone and glyoxal undergo cyclization in the presence of hydrazine hydrate to yield 6-(4-fluorophenyl)pyridazin-3-amine.
- Alternative routes utilize dichloropyridazine precursors. 3,6-Dichloropyridazine reacts with 4-fluoroaniline in ethanol at reflux to afford 6-(4-fluorophenyl)-3-chloropyridazine, followed by amination with aqueous ammonia.
Key Reaction Conditions :
- Solvent: Ethanol or dimethylformamide (DMF).
- Temperature: 80–100°C.
- Catalyst: None required, though K₂CO₃ may enhance selectivity.
Functionalization of the Piperidine Scaffold
Piperidine-3-Carboxylic Acid Synthesis
Piperidine-3-carboxylic acid is prepared via:
- Buchwald-Hartwig Amination : Nickel-catalyzed coupling of piperidine with bromobenzene derivatives.
- Reductive Amination : Cyclization of δ-amino ketones using sodium cyanoborohydride.
Carboxamide Formation
Activation of the Carboxylic Acid
Piperidine-3-carboxylic acid is activated using carbodiimide reagents:
Coupling with 4-Methoxyaniline
The activated ester reacts with 4-methoxyaniline:
- Stoichiometry : 1.2 equiv of 4-methoxyaniline ensures complete conversion.
- Purification : Column chromatography (silica gel, chloroform:methanol 95:5) yields the final product with >95% purity.
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 1H, pyridazine-H), 7.89–7.82 (m, 2H, Ar-H), 6.93–6.87 (m, 2H, Ar-H), 3.81 (s, 3H, OCH₃), 3.45–3.38 (m, 1H, piperidine-H), 2.91–2.84 (m, 2H, piperidine-H).
- HRMS : m/z calculated for C₂₃H₂₂FN₃O₂ [M+H]⁺: 420.1712; found: 420.1709.
Alternative Synthetic Routes and Comparative Analysis
One-Pot Sequential Coupling
A streamlined approach combines pyridazine alkylation and amide coupling in a single reactor:
Solid-Phase Synthesis
Immobilized piperidine derivatives on Wang resin enable iterative coupling:
- Resin Loading : 0.8 mmol/g.
- Final Cleavage : Trifluoroacetic acid (TFA) in dichloromethane.
- Advantage : Facilitates high-throughput screening but reduces yield (52%).
Challenges and Optimization Strategies
Byproduct Formation
Solvent Selection
Scalability
- Kilogram-Scale Synthesis : Replacing DCC with EDC reduces toxicity and simplifies purification.
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
The synthesis involves multi-step reactions, including cyclization of the pyridazine core, substitution of the 4-fluorophenyl group, and coupling of the piperidine-carboxamide moiety. Key parameters include:
- Temperature control : Maintaining 60–80°C during cyclization to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency for substitution steps .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling reactions between heterocyclic fragments .
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for ≥95% purity .
Basic: What analytical techniques are most reliable for structural confirmation?
A combination of spectroscopic and chromatographic methods is essential:
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., 4-fluorophenyl proton signals at δ 7.2–7.4 ppm; piperidine carbons at δ 40–60 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 432.182) .
- HPLC : Purity assessment using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Advanced: How can researchers design experiments to resolve contradictory SAR data for analogs?
Contradictions in structure-activity relationships (SAR) often arise from substituent effects. To address this:
- Systematic analog synthesis : Modify the 4-methoxyphenyl group (e.g., replace with 4-chloro or 4-cyano) and test for bioactivity shifts .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities of analogs to target proteins (e.g., kinases) .
- Meta-analysis : Cross-reference data from patents (e.g., EP4374877A2) and peer-reviewed studies to identify consensus trends .
Advanced: What strategies are effective for elucidating the compound’s mechanism of action?
Advanced interaction studies are required:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to putative targets (e.g., EGFR or PI3K) with immobilized protein and compound concentrations (1–100 µM) .
- X-ray crystallography : Co-crystallize the compound with target enzymes to visualize binding modes (resolution ≤2.0 Å recommended) .
- Gene expression profiling : RNA-seq or qPCR arrays can identify downstream pathways modulated by the compound (e.g., apoptosis markers like BAX/BCL-2) .
Basic: What are the recommended protocols for stability testing under experimental conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), UV light (254 nm), and acidic/basic conditions (pH 2–12) for 24–72 hours .
- LC-MS monitoring : Detect degradation products (e.g., hydrolysis of the carboxamide group) and calculate half-life .
- Storage : Lyophilized powder at -20°C in argon-filled vials prevents oxidation and moisture absorption .
Advanced: How can pharmacokinetic properties be evaluated in preclinical models?
- In vitro ADME :
- Solubility : Shake-flask method in PBS (pH 7.4) .
- Plasma protein binding : Equilibrium dialysis with human plasma .
- CYP450 inhibition : Fluorescent assays using recombinant enzymes .
- In vivo PK : Administer 10 mg/kg (IV/oral) to rodents; collect plasma for LC-MS/MS analysis (Tmax, Cmax, AUC) .
Basic: What are common pitfalls in biological activity assays, and how can they be mitigated?
- Off-target effects : Use orthogonal assays (e.g., kinase panel screening vs. single-target assays) .
- Compound aggregation : Include detergent (e.g., 0.01% Tween-20) in buffer to prevent false positives .
- Metabolic interference : Test metabolites (e.g., via liver microsomes) for activity .
Advanced: What computational tools are suitable for predicting toxicity profiles?
- QSAR models : Use ADMET Predictor™ or ProTox-II to estimate hepatotoxicity and cardiotoxicity .
- DEREK Nexus : Flags structural alerts (e.g., reactive pyridazine metabolites) .
- Molecular dynamics simulations : Assess long-term binding to hERG channels (simulation time ≥100 ns) .
Advanced: How can researchers validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Heat-treated lysates (37–65°C) probed via Western blot to confirm target stabilization .
- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound for UV-crosslinking and target identification .
- CRISPR knockouts : Compare activity in wild-type vs. target gene-KO cell lines .
Basic: What synthetic routes are available for generating deuterated or isotopically labeled analogs?
- Deuterium incorporation : Use D₂O or deuterated reagents (e.g., CD₃OD) in key steps (e.g., piperidine ring formation) .
- ¹⁴C-labeling : Introduce ¹⁴C via carboxylation of intermediates (e.g., using NaH¹⁴CO₃) .
- Applications : Isotope-labeled analogs enable metabolic tracking (e.g., autoradiography in tissue sections) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
